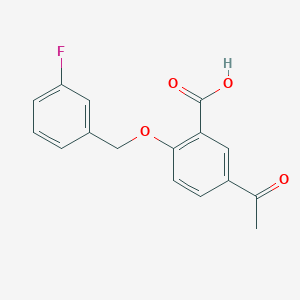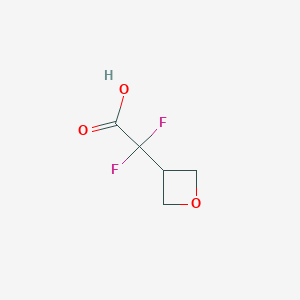
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate): is a synthetic organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) consists of a naphthyridine core with two 2,2-dimethylpropanoate groups attached at the 2 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and esterification reactions. The reaction conditions typically involve the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation .
Industrial Production Methods: Industrial production of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine core allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
1,8-Naphthyridine: The parent compound with a similar core structure but without the ester groups.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with various functional groups at the 2 and 7 positions.
Fluoroquinolones: A class of antibacterial agents with a similar naphthyridine core structure.
Uniqueness: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) is unique due to its specific ester functional groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and bioavailability, making it a valuable compound for various applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
1242338-83-5 |
|---|---|
Fórmula molecular |
C18H22N2O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
[7-(2,2-dimethylpropanoyloxy)-1,8-naphthyridin-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)15(21)23-12-9-7-11-8-10-13(20-14(11)19-12)24-16(22)18(4,5)6/h7-10H,1-6H3 |
Clave InChI |
GMCMEFHKBBLRAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=NC2=C(C=C1)C=CC(=N2)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


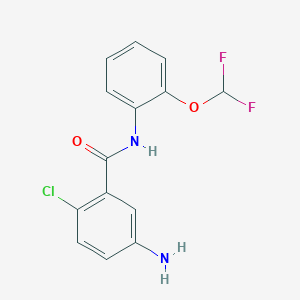
![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)
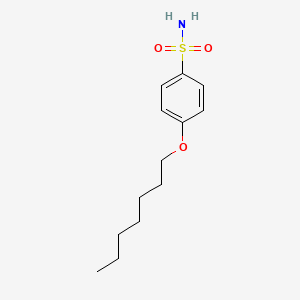
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
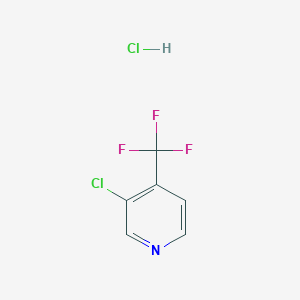
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)

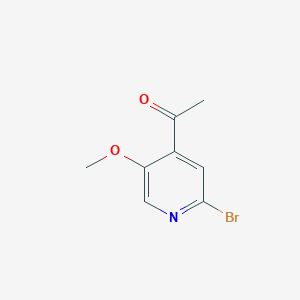
![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)

